3-Methylidene-5-phenylpent-4-enal
Description
Chemical Significance within Unsaturated Aldehyde Chemistry
3-Methylidene-5-phenylpent-4-enal belongs to the class of α,β-unsaturated aldehydes. These compounds are characterized by a carbon-carbon double bond conjugated with an aldehyde functional group. pressbooks.publibretexts.orgwikipedia.org This conjugation gives rise to unique electronic properties and reactivity patterns that are of fundamental interest in organic synthesis. pressbooks.pubnih.govrsc.org The presence of the phenyl group and an exocyclic methylidene group further distinguishes this molecule, offering potential for complex chemical transformations.
The reactivity of α,β-unsaturated aldehydes is dominated by two primary sites susceptible to nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). pressbooks.pubrsc.orgrsc.org The specific reaction pathway is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, typically result in 1,4-addition. pressbooks.pub The electronic and steric influence of the substituents on the double bond and the carbonyl group play a crucial role in modulating this reactivity.
Unique Structural Features and Nomenclature Considerations
The systematic IUPAC name for this compound is This compound . According to IUPAC nomenclature rules for aldehydes, the aldehyde group is a principal functional group, and the carbon chain is numbered starting from the aldehyde carbon as position 1. libretexts.orglibretexts.org The name "pent-4-enal" indicates a five-carbon chain with a double bond at the fourth carbon and an aldehyde at the first. The "3-methylidene" prefix specifies a double-bonded methylene (B1212753) group (=CH₂) at the third carbon position. Finally, "5-phenyl" indicates a phenyl substituent at the fifth carbon. libretexts.org
The structure of this compound is notable for its extended π-system, which includes the phenyl ring, the conjugated enal system, and the exocyclic double bond. This extensive conjugation is expected to influence the molecule's spectroscopic properties, such as its UV-Vis absorption and NMR spectra. libretexts.org The phenyl group, being an aromatic substituent, can act as a resonance-donating group, further affecting the electron distribution within the molecule. wikipedia.org
Interactive Data Table: General Properties of Related Unsaturated Aldehydes
| Property | Cinnamaldehyde | (E)-3-methyl-5-phenylpent-2-enal |
| Molecular Formula | C₉H₈O | C₁₂H₁₄O |
| Molecular Weight | 132.16 g/mol | 174.24 g/mol |
| Appearance | Yellowish oily liquid | - |
| Boiling Point | 246 °C | - |
| Key Spectroscopic Data (¹H NMR, δ in ppm) | ~9.7 (aldehyde H), ~7.4-7.6 (aromatic H), ~6.7 (alkene H) | - |
| Key Spectroscopic Data (IR, cm⁻¹) | ~1680 (C=O stretch), ~1625 (C=C stretch) | - |
Structure
2D Structure
3D Structure
Properties
CAS No. |
204570-75-2 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-methylidene-5-phenylpent-4-enal |
InChI |
InChI=1S/C12H12O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-8,10H,1,9H2 |
InChI Key |
LTOLCSGRJHEAJF-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Reaction Chemistry and Transformational Studies of 3 Methylidene 5 Phenylpent 4 Enal
Intramolecular Cyclization Reactions
The presence of multiple reactive sites within the 3-methylidene-5-phenylpent-4-enal molecule allows for a variety of intramolecular cyclization reactions, leading to the formation of both carbocyclic and heterocyclic ring systems. These reactions are often catalyzed by acids, bases, or transition metals and can proceed through various mechanisms.
Formation of Carbocyclic Ring Systems
While specific studies on the intramolecular carbocyclization of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated aldehydes suggests its potential to form various carbocyclic structures. N-Heterocyclic carbene (NHC) catalysis, for instance, is a powerful tool for the annulation of α,β-unsaturated aldehydes with suitable bisnucleophiles to generate five- and six-membered carbocycles. acs.org For example, the NHC-catalyzed reaction of enals with 1,3-dicarbonyl compounds can lead to the formation of functionalized cyclopentenes through a cascade sequence. acs.org
Another plausible pathway for carbocycle formation is through radical cyclization. The generation of a radical at a suitable position within the molecule can initiate an intramolecular attack on one of the double bonds, leading to a cyclic radical intermediate that can be further transformed into a stable carbocyclic product. mdpi.comwikipedia.org The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is governed by factors such as the stability of the resulting radical and the transition state geometry. wikipedia.org
Heterocyclic Scaffolds derived from Related Aldehydes
The synthesis of heterocyclic compounds from α,β-unsaturated aldehydes is a well-established area of research. researchgate.netrsc.org These reactions often involve the participation of the aldehyde functionality and the conjugated double bond in cyclization cascades with various nucleophiles. For instance, the reaction of α,β-unsaturated aldehydes with nitrogen-containing nucleophiles like hydrazines or primary amines can lead to the formation of five-membered heterocycles such as pyrazolines and pyrrolidines. researchgate.net
Carbohydrate-derived α,β-unsaturated enals, which share structural similarities with the target compound, have been extensively used as chiral synthons for the synthesis of a wide array of biologically significant heterocyclic scaffolds. benthamdirect.com The inherent chirality and multiple functional groups in these molecules allow for diastereoselective cyclization reactions, affording complex heterocyclic architectures.
Mechanistic Aspects of Transformations
Understanding the mechanisms of the transformations of this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies. This section explores the role of radical intermediates and electron transfer processes in the cyclization and rearrangement reactions of this compound and its analogs.
Radical Intermediates in Rearrangements
Radical intermediates play a significant role in many of the transformations of unsaturated compounds. nih.gov In the context of this compound, radical cyclizations can be initiated by the addition of a radical species to one of the double bonds. For example, thiyl radicals, generated from thiols, are effective initiators for carbocyclization cascades of unsaturated substrates. mdpi.com The resulting carbon-centered radical can then undergo intramolecular cyclization, and the outcome of the reaction is often controlled by the stability of the cyclic radical intermediate. mdpi.com
The study of radical cyclizations of unsaturated hydroperoxides has also provided insights into the mechanisms of these reactions. acs.org These studies have highlighted the importance of factors such as the concentration of the radical initiator and the structure of the substrate in determining the efficiency and selectivity of the cyclization process.
Electron Transfer Initiated Cyclization (ETIC) Processes
Electron Transfer Initiated Cyclization (ETIC) represents another important mechanistic pathway for the transformation of unsaturated systems. researchgate.net This process typically involves the single-electron oxidation or reduction of the substrate to generate a radical cation or radical anion, which then undergoes cyclization. nih.gov For α,β-unsaturated carbonyl compounds, electron transfer can be facilitated by photochemical methods or by the use of chemical oxidants or reductants. nih.gov
In the case of α,β-unsaturated aldehydes, photoredox catalysis can be employed to generate radical cations that undergo selective additions. nih.gov The regioselectivity of these reactions is often determined by the subsequent electron transfer step, which can favor the formation of either 1,2- or 1,4-addition products. nih.gov The application of ETIC to substrates like this compound could open up new avenues for the synthesis of complex cyclic molecules.
Reactivity with Specific Reagents
The reactivity of this compound is dictated by the presence of the electrophilic α,β-unsaturated aldehyde moiety. This functional group is susceptible to attack by a wide range of nucleophiles at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). The regioselectivity of the addition is influenced by the nature of the nucleophile, with hard nucleophiles generally favoring 1,2-addition and soft nucleophiles favoring 1,4-addition.
| Reagent Type | Specific Reagent Example | Expected Product Type | Reference |
| Organometallic Reagents | Grignard Reagents (e.g., MeMgBr) | 1,2-addition (alcohols) or 1,4-addition | thieme-connect.de |
| Organocuprates (e.g., Me₂CuLi) | 1,4-addition (saturated aldehydes) | pressbooks.pub | |
| Organozinc Reagents (e.g., Et₂Zn) | 1,4-addition (saturated aldehydes) | thieme-connect.de | |
| Organoaluminum Reagents (e.g., Me₃Al) | 1,4-addition (saturated aldehydes) | thieme-connect.de | |
| Enolates | Lithium enolates | Michael addition (1,4-addition) | pressbooks.pub |
| Amines | Primary and Secondary Amines | 1,4-addition (β-amino aldehydes) | |
| Thiols | Thiols (in the presence of a base) | 1,4-addition (β-thioaldehydes) | |
| Cyanide | HCN/NaCN | 1,4-addition (β-cyano aldehydes) | |
| Hydrides | Sodium borohydride (B1222165) (NaBH₄) | 1,2-reduction (allylic alcohol) | |
| Lithium aluminum hydride (LiAlH₄) | 1,2- and 1,4-reduction (saturated alcohol) |
Furthermore, the dienophilic nature of the α,β-unsaturated system allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to form six-membered rings. nih.govmdpi.com The presence of the phenyl group and the additional double bond in this compound could influence the stereoselectivity and regioselectivity of these cycloadditions. Additionally, benzannulation reactions with reagents like 4-sulfonylcrotonates can lead to the formation of highly substituted arenes. nih.gov
Reactions for Derivatization and Functionalization
The chemical behavior of this compound is characterized by the reactivity of its aldehyde group and the conjugated diene system. These sites allow for a multitude of reactions, leading to a diverse array of derivatives.
Reactions at the Aldehyde Functional Group:
The aldehyde group is a prime site for nucleophilic addition and condensation reactions, enabling the synthesis of a wide range of derivatives. Standard derivatization procedures for aldehydes can be readily applied to this compound to yield products such as oximes, hydrazones, and Schiff bases. These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups and for the preparation of intermediates for more complex molecular constructions.
For analytical purposes, particularly in complex biological matrices, derivatization of the aldehyde is often essential to enhance detection by techniques like liquid chromatography-mass spectrometry (LC-MS). The Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction, offers a classic method for derivatizing aldehydes. This reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate, to form a dihydropyridine derivative. bhu.ac.inwikipedia.orgorganic-chemistry.org These derivatives are often colored and fluorescent, facilitating their detection and quantification. masterorganicchemistry.com The reaction conditions can be optimized using various catalysts and solvent systems to achieve high yields. bhu.ac.inimamu.edu.sanih.gov
Table 1: Representative Examples of Hantzsch Dihydropyridine Synthesis with Various Aldehydes This table presents data for analogous reactions, as specific data for this compound is not available in the cited literature.
| Aldehyde | β-Ketoester | Nitrogen Source | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | PTSA, Ultrasonic irradiation, Aqueous micelles | 96 | wikipedia.org |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric Ammonium Nitrate (CAN), Solvent-free | 95 | bhu.ac.in |
| Formaldehyde (B43269) | Ethyl acetoacetate | Ammonium acetate | FeCl3, Water | High | wikipedia.org |
| n-Butyraldehyde | Methyl acetoacetate | Ammonia | Microwave irradiation, 3-6 min | 35-97 | nih.gov |
Reactions Involving the Conjugated Diene System:
The conjugated diene system in this compound is susceptible to a variety of addition reactions, most notably 1,4-conjugate additions and cycloadditions.
1,4-Conjugate Addition:
In α,β-unsaturated aldehydes, the presence of the carbonyl group activates the carbon-carbon double bond for nucleophilic attack at the β-position. openstax.orglibretexts.org This 1,4-addition, also known as conjugate addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Organocuprates: Lithium diorganocopper reagents (Gilman reagents) are particularly effective for the 1,4-addition of alkyl, aryl, or vinyl groups to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.orgchem-station.com This reaction proceeds with high regioselectivity for 1,4-addition over 1,2-addition to the carbonyl group, which is often observed with more reactive organometallic reagents like Grignards. chegg.comwikipedia.org
Amines: Primary and secondary amines can also undergo conjugate addition to α,β-unsaturated aldehydes to yield β-amino aldehydes. openstax.orglibretexts.org These reactions are often reversible and proceed under thermodynamic control to favor the more stable 1,4-adduct. libretexts.orgchegg.com
Table 2: Representative Examples of 1,4-Conjugate Addition to α,β-Unsaturated Carbonyls This table presents data for analogous reactions, as specific data for this compound is not available in the cited literature.
| Substrate | Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Cyclohexenone | Methylamine | - | β-Amino ketone | High | pressbooks.pub |
| 2-Cyclohexenone | Lithium diethylcuprate | - | β-Alkylated ketone | High | pressbooks.pub |
| Generic α,β-unsaturated ketone | Lithium dimethylcuprate | - | β-Alkylated ketone | - | libretexts.org |
Diels-Alder Reaction:
The 1,3-diene motif within this compound makes it a potential candidate for participating in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. ucalgary.ca This powerful reaction forms a six-membered ring and allows for the creation of complex cyclic and polycyclic structures with a high degree of stereocontrol. The reactivity of the diene is influenced by the electronic nature of both the diene and the dienophile. In this case, the electron-withdrawing aldehyde group can influence the regioselectivity of the cycloaddition.
A variety of dienophiles can be employed, ranging from electron-poor alkenes and alkynes to heterodienophiles. For instance, reaction with N-phenylmaleimide, a common dienophile, would be expected to yield a highly functionalized cyclohexene (B86901) derivative. researchgate.netrsc.org
Table 3: Representative Examples of Diels-Alder Reactions with Substituted Dienes This table presents data for analogous reactions, as specific data for this compound is not available in the cited literature.
| Diene | Dienophile | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Butadiene | N-Phenylmaleimide | Benzene, 24 h, 20 °C | Cyclohexene derivative | 91 | researchgate.net |
| 1,3-Butadiene (in situ from 3-sulfolene) | N-Phenylmaleimide | Toluene, reflux | Cyclohexene derivative | 55-65 (crude) | rsc.org |
| N-phenyl-2-cyano-1-azadiene | Styrene (B11656) | 90-120 °C, 20-48 h | Dihydropyridine derivative | High | nih.gov |
Advanced Spectroscopic Characterization Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional (2D) NMR for Connectivity and Stereochemistry
2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. sci-hub.box
COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would establish proton-proton coupling networks. sci-hub.se Key expected correlations include the coupling between the aldehydic proton (H-1) and the allylic protons (H-2). A strong correlation would also be observed between the vinylic protons H-4 and H-5, confirming their connectivity across the double bond. Weaker, long-range couplings might be visible between the allylic protons (H-2) and the methylidene protons (H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. semanticscholar.org It would definitively link the proton signals to their corresponding carbon signals listed in Table 1. For example, the signal at ~9.55 ppm would correlate with the carbon at ~194.5 ppm, confirming the aldehyde group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. ekb.eg For 3-Methylidene-5-phenylpent-4-enal, key HMBC correlations would include:
The aldehydic proton (H-1) showing correlations to the C-2 and C-3 carbons.
The allylic protons (H-2) correlating with C-1, C-3, and C-4.
The methylidene protons (H-6) showing correlations to C-2, C-3, and C-4, which is critical for placing the exocyclic double bond.
The vinylic proton H-4 correlating with C-2, C-5, and the phenyl carbon C-7.
Together, these 2D NMR experiments would provide irrefutable evidence for the proposed structure of this compound.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and formula.
HRMS is used to determine the exact molecular formula of a compound by measuring its mass with very high precision.
Molecular Formula: C₁₂H₁₂O
Calculated Exact Mass: 172.08882
Expected HRMS Result (M+H)⁺: 173.09663
An experimental HRMS value matching this calculated mass would confirm the elemental composition of the molecule.
GC-MS combines gas chromatography for separation with mass spectrometry for detection. It is suitable for volatile compounds like this compound. The mass spectrum obtained would show the molecular ion peak (M⁺) at m/z = 172. Key fragmentation patterns would be expected, providing structural clues:
[M-29]⁺: Loss of the formyl radical (•CHO) from the molecular ion, resulting in a fragment at m/z = 143.
[M-77]⁺: Loss of the phenyl radical (•C₆H₅), leading to a fragment at m/z = 95.
m/z = 91: A prominent peak corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), a common fragment for compounds containing a benzyl (B1604629) moiety.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. It is particularly useful for identifying the functional groups present.
The IR spectrum of this compound would be characterized by several key absorption bands that confirm its structure. A strong, sharp absorption band characteristic of the C=O stretch in a conjugated aldehyde would be prominent. The spectrum would also display absorptions corresponding to C=C stretching from the alkene, methylidene, and aromatic groups.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Alkene =C-H | Stretch | 3080-3010 | Medium |
| Aliphatic C-H | Stretch | 2950-2850 | Medium |
| Conjugated Aldehyde C=O | Stretch | ~1685 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1495 | Medium-Strong |
| Alkene/Methylidene C=C | Stretch | ~1640 | Medium |
| Methylidene =C-H | Bend (out-of-plane) | ~890 | Strong |
| trans-Alkene =C-H | Bend (out-of-plane) | ~965 | Strong |
| Aromatic C-H | Bend (out-of-plane) | 750-690 | Strong |
The presence of a strong band around 1685 cm⁻¹ (conjugated aldehyde), along with characteristic bands for C=C bonds and out-of-plane bending for the methylidene and trans-alkene protons, would provide strong evidence for the structure of this compound.
X-ray Single Crystal Structure Determination of this compound Not Available in Public Domain
A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific studies detailing the X-ray single crystal structure determination for the compound this compound.
While methodologies for X-ray crystallography are well-established for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and torsion angles, no such analysis has been published for this compound. This analytical technique is fundamental in unequivocally establishing the solid-state conformation of a molecule and understanding its intermolecular interactions within the crystal lattice.
The process of X-ray single crystal structure determination involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
Although spectroscopic data and synthetic methods may exist for related compounds, the specific crystallographic data required to detail the solid-state conformation of this compound, including unit cell parameters, space group, and atomic coordinates, remains unelucidated in the public scientific record. Therefore, a detailed analysis and discussion as per the requested "" section cannot be provided at this time.
Further research and publication in this specific area would be required to fulfill the detailed structural analysis requested.
Computational and Theoretical Investigations of 3 Methylidene 5 Phenylpent 4 Enal
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of a compound. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping provide invaluable insights into geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-Methylidene-5-phenylpent-4-enal, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its most stable three-dimensional geometry (geometry optimization). rsc.org This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for understanding its physical and chemical properties. However, specific optimized coordinates and structural parameters for this compound are not documented in the surveyed literature.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of the HOMO and LUMO and their energy gap are critical indicators of a molecule's reactivity, kinetic stability, and electronic properties. youtube.com For an α,β-unsaturated system like this compound, the HOMO is typically associated with the π-electrons of the conjugated system, indicating its nucleophilic character. The LUMO, conversely, points to the molecule's electrophilic sites. Analysis of the spatial distribution of these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack. While the general principles of FMO theory are well understood for conjugated systems, specific HOMO-LUMO energy values and orbital plots for this compound are not available.
Interactive Table: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
This table is for illustrative purposes only, as specific data for this compound could not be found.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. rsc.org For this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and potentially along the π-system, while positive potentials would be located around the hydrogen atoms. The absence of specific computational studies means that a precise MEP map for this compound cannot be presented.
Reaction Mechanism Simulations
Computational simulations are instrumental in elucidating the pathways of chemical reactions, providing insights into the transition states and the energetic feasibility of different routes.
Quantum Chemical Reaction Path Simulations
To understand how this compound participates in chemical reactions, quantum chemical reaction path simulations would be necessary. These simulations map the energy landscape as the reactants transform into products, identifying the transition states and intermediates along the way. Such studies are crucial for predicting reaction outcomes and understanding the underlying mechanisms at a molecular level. Unfortunately, no such simulations specifically involving this compound have been reported in the scientific literature.
Energetic Feasibility of Competing Pathways (e.g., Ketene-first vs. Aldol-first)
In reactions involving multifunctional molecules like this compound, several competing reaction pathways can exist. For instance, in certain synthetic contexts, a molecule might react via a "ketene-first" pathway or an "aldol-first" pathway. Computational chemistry can determine the activation energies for each competing pathway, thereby predicting which route is energetically more favorable. A comparison of the energy barriers for the transition states of the ketene (B1206846) and aldol (B89426) pathways would reveal the kinetic product of the reaction. Without specific computational studies on this compound, a quantitative comparison of these competing pathways is not possible.
Interactive Table: Hypothetical Energetic Comparison of Reaction Pathways
| Pathway | Activation Energy (kcal/mol) |
| Ketene-first | Data not available |
| Aldol-first | Data not available |
This table is for illustrative purposes only, as specific data for this compound could not be found.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For a compound such as this compound, theoretical methods, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These computational approaches allow for the analysis of molecular structure and electronic properties, which are directly related to their spectroscopic signatures.
The general strategy involves first optimizing the molecular geometry of the compound to find its most stable conformation(s). Following this, spectroscopic parameters are calculated using specific theoretical models. For instance, NMR chemical shifts are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method, while IR frequencies and intensities are determined through the calculation of vibrational modes.
The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the functional and the basis set. Common functionals like B3LYP are often used in conjunction with basis sets such as 6-31G(d) or larger for a balance of accuracy and computational cost. nih.gov The results from these calculations are often scaled to better match experimental data, accounting for systematic errors in the theoretical methods. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR spectra is a cornerstone of computational structural elucidation. Theoretical calculations can determine the isotropic chemical shifts for each nucleus in the molecule. These calculated shifts are then compared to a reference compound, typically tetramethylsilane (B1202638) (TMS), to provide values on the familiar delta (δ) scale.
For this compound, computational models would predict distinct chemical shifts for the aldehydic proton, the vinylic protons of the methylidene and phenylpentenal fragments, the allylic methylene (B1212753) protons, and the aromatic protons of the phenyl group. Similarly, the chemical shifts for each unique carbon atom, from the carbonyl carbon to the carbons of the phenyl ring, would be calculated.
These theoretical predictions are invaluable for assigning peaks in experimentally obtained NMR spectra, especially for complex molecules where spectral overlap can make assignments ambiguous. By comparing the computed shifts with experimental values, the proposed structure can be validated.
Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on actual published research for this specific molecule.)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CHO) | 9.5 - 10.0 | 190 - 195 |
| 2 (C=CH₂) | - | 140 - 145 |
| 3 (C=CH₂) | 5.5 - 6.0 | 125 - 130 |
| 4 (CH) | 7.0 - 7.5 | 150 - 155 |
| 5 (CH₂) | 3.5 - 4.0 | 30 - 35 |
| 6 (C-phenyl) | - | 135 - 140 |
| 7, 11 (ortho-C) | 7.2 - 7.4 | 128 - 130 |
| 8, 10 (meta-C) | 7.3 - 7.5 | 129 - 131 |
| 9 (para-C) | 7.1 - 7.3 | 127 - 129 |
| 12 (C=O) | - | - |
| 13 (CH-phenyl) | 6.5 - 7.0 | - |
Predicted Infrared (IR) Vibrational Frequencies
Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. Each calculated frequency represents a specific vibrational mode, such as the stretching or bending of bonds.
For this compound, key predicted vibrational frequencies would include:
The C=O stretching frequency of the aldehyde group, typically expected in the region of 1680-1710 cm⁻¹.
The C=C stretching frequencies for the methylidene group and the conjugated system.
The stretching frequencies of the C-H bonds in the aromatic, vinylic, and aliphatic regions.
The characteristic out-of-plane bending frequencies for the substituted phenyl ring.
Table 2: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on actual published research for this specific molecule.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 |
| C=O stretch (aldehyde) | 1690 - 1715 |
| C=C stretch (conjugated) | 1620 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-H bend (alkene) | 910 - 990 |
| C-H bend (aromatic) | 690 - 900 |
Applications in Organic Synthesis and Chemical Research
Precursor for Complex Molecular Architectures
The strategic placement of reactive sites within 3-methylidene-5-phenylpent-4-enal makes it an ideal starting material for the synthesis of diverse and intricate molecular frameworks.
Synthesis of Substituted Cyclopentenones and Cyclopentanones
One of the notable applications of this compound is in the construction of five-membered carbocycles, specifically substituted cyclopentenones and cyclopentanones. A key transformation in this regard is the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide. wikipedia.orgorganic-chemistry.org In the context of this compound, the internal alkene of the diene system can participate in this reaction, leading to the formation of highly functionalized cyclopentenones. The reaction is typically mediated by a metal-carbonyl catalyst, and while initial methods required stoichiometric amounts of cobalt carbonyl, modern variations have introduced catalytic versions using various transition metals. wikipedia.org
The regioselectivity of the Pauson-Khand reaction is often predictable, with the bulkier substituent on the alkyne typically ending up at the position alpha to the carbonyl group in the resulting cyclopentenone. beilstein-journals.org For intramolecular versions of this reaction, which are particularly useful for creating fused ring systems, a high degree of syn-selectivity is often observed. wikipedia.org
Furthermore, substituted cyclopentanones can be synthesized through Claisen-Schmidt condensation reactions. This base-catalyzed reaction typically involves the condensation of an aldehyde or ketone with another carbonyl compound. nih.gov While not a direct application of this compound itself, the synthesis of related cyclopentanone (B42830) structures highlights a common strategy for five-membered ring formation.
Table 1: Synthesis of Cyclopentenone Derivatives via Pauson-Khand Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |
|---|---|---|---|---|
| This compound | Alkyne | Cobalt Carbonyl | Substituted Cyclopentenone | [2+2+1] cycloaddition |
| Enyne | Carbon Monoxide | Rhodium Complex | Bicyclic Cyclopentenone | Intramolecular reaction |
Access to Functionalized Pyrroles and Sulfolenes
The conjugated diene system within this compound also provides a gateway to the synthesis of various heterocyclic compounds, including functionalized pyrroles and sulfolenes.
The synthesis of pyrroles, five-membered nitrogen-containing heterocycles, can be achieved through various multicomponent reactions. rsc.orgsemanticscholar.org For instance, the reaction of enals with azomethine ylides can lead to the formation of pyrrole (B145914) derivatives through a [3+2] annulation followed by electrocyclization and aromatization. rsc.org Other methods involve the tandem reaction of Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation. organic-chemistry.org
Sulfolenes, which are five-membered sulfur-containing heterocycles, are typically synthesized through the reaction of a conjugated diene with sulfur dioxide. nih.gov this compound can serve as the diene component in this [4+1] cycloaddition, also known as a cheletropic reaction. A common laboratory method for generating sulfur dioxide in situ is the thermal decomposition of 3-sulfolene. rsc.org This approach avoids the handling of gaseous sulfur dioxide. The resulting sulfolenes can be valuable intermediates in their own right, as they can undergo further transformations.
Table 2: Synthesis of Heterocyclic Compounds
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Azomethine Ylide | Functionalized Pyrrole | [3+2] Annulation |
| This compound | Sulfur Dioxide | Functionalized Sulfolene | [4+1] Cycloaddition |
Synthesis of Carbocyclic Nucleoside Analogs
A significant application of this compound lies in the synthesis of carbocyclic nucleoside analogs. nih.govresearchwithrowan.com These molecules are structurally similar to natural nucleosides but have a carbocyclic ring in place of the furanose sugar. This modification often imparts increased metabolic stability, making them attractive targets for the development of antiviral and anticancer agents. researchgate.netresearchgate.net
The synthesis of these analogs can involve a sequential dipolar cycloaddition and reductive cleavage strategy. nih.govresearchwithrowan.com In this approach, the enal functionality of this compound can react with a hydroxylamine (B1172632) to form a bridged bisisoxazolidine intermediate with high regio- and diastereoselectivity. Subsequent reductive cleavage of the N-O bonds in this intermediate yields a stereochemically dense carbocycle as a single diastereomer. nih.govresearchwithrowan.com This carbocyclic core can then be further functionalized to introduce a nucleobase, completing the synthesis of the carbocyclic nucleoside analog.
Contributions to Methodological Development in Catalysis
The reactivity of this compound has also been instrumental in the development and refinement of new catalytic methods, particularly in the areas of enantioselective transformations and selective carbon-carbon bond formation.
Enantioselective Transformations
The development of enantioselective versions of reactions involving this compound is a key area of research. In the Pauson-Khand reaction, for example, the use of chiral ligands, such as BINAP, can induce enantioselectivity, leading to the formation of chiral cyclopentenones. wikipedia.org Additives like N-methylmorpholine N-oxide (NMO) can not only allow for milder reaction conditions but also enhance enantioselectivity. wikipedia.org
Selective Carbon-Carbon Bond Formation
This compound is a valuable substrate for studying and developing new methods for selective carbon-carbon bond formation. rsc.org The presence of multiple reactive sites allows for the exploration of regioselective and stereoselective bond-forming reactions. For instance, conjugate addition reactions to the α,β-unsaturated aldehyde system can be used to introduce new substituents at the β-position. Furthermore, the aldehyde group itself can participate in a variety of C-C bond-forming reactions, such as aldol (B89426) additions and Wittig reactions. The development of catalytic and stereoselective versions of these reactions is an ongoing area of interest in organic chemistry.
Future Perspectives and Emerging Research Avenues
Exploration of New Catalytic Systems
The efficient and selective synthesis of 3-methylidene-5-phenylpent-4-enal and its derivatives is a key area of ongoing research. While classical methods may be employed, the development of advanced catalytic systems is paramount for achieving higher yields, stereoselectivity, and milder reaction conditions.
Future exploration is likely to focus on organocatalysis , which offers a metal-free and often more environmentally benign approach. researchgate.netnih.govacs.org Chiral secondary amines, for instance, can activate α,β-unsaturated aldehydes through the formation of dienamines, enabling asymmetric functionalization at the γ-position. nih.govacs.org The development of novel bifunctional organocatalysts, combining a directing group with the catalytic moiety, could offer precise control over the formation of the methylidene group. acs.org
Transition-metal catalysis also holds considerable promise. rsc.orgnih.gov Palladium-catalyzed cross-coupling reactions, for example, could be adapted to construct the styrenyl portion of the molecule. nih.gov Furthermore, the development of catalysts for the direct α-methylenation of aldehydes using formaldehyde (B43269) or its equivalents under mild conditions is a highly sought-after transformation that would be directly applicable. researchgate.net Research into chemoenzymatic platforms, leveraging enzymes like styrene (B11656) oxide isomerase, could provide a biocatalytic route to α-aryl aldehydes that could serve as precursors. nih.govresearchgate.net
A comparative look at potential catalytic approaches is presented below:
| Catalytic Approach | Potential Advantages | Key Research Direction |
| Organocatalysis | Metal-free, environmentally benign, potential for high enantioselectivity. | Development of novel bifunctional catalysts for directed methylenation and asymmetric γ-functionalization. |
| Transition-Metal Catalysis | High efficiency and functional group tolerance for cross-coupling reactions. | Design of catalysts for direct α-methylenation and isomerization reactions. |
| Biocatalysis | High selectivity and mild reaction conditions in aqueous media. | Engineering enzymes for the synthesis of α-aryl aldehyde precursors. |
In-Depth Elucidation of Complex Reaction Networks
The conjugated diene system of this compound allows it to participate in a variety of complex reaction networks and cascade reactions. nih.gov Understanding these pathways is crucial for harnessing its synthetic potential.
Future research will likely involve detailed mechanistic studies of its participation in pericyclic reactions , such as Diels-Alder cycloadditions. The dienal can act as a diene, reacting with various dienophiles to rapidly construct cyclic systems with multiple stereocenters. The development of organocatalytic systems can influence the stereochemical outcome of these reactions. youtube.com
Furthermore, its structure is amenable to tandem reactions , where a single set of reagents and conditions leads to multiple bond-forming events. nih.gov For example, a conjugate addition to the β-position could be followed by an intramolecular reaction involving the aldehyde or the styrenyl group. Elucidating the factors that control the regioselectivity and stereoselectivity of such cascades will be a key area of investigation. The mechanism of such complex transformations can be probed using a combination of experimental techniques, such as isotopic labeling and kinetic studies, alongside computational modeling. acs.org
Design of Analogs for Specific Synthetic Targets
The core structure of this compound can be systematically modified to create a library of analogs with tailored properties for specific synthetic applications, including in medicinal chemistry. numberanalytics.comnih.gov
The design of analogs will likely focus on several key areas:
Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the styrenyl moiety, influencing its reactivity in cycloadditions and other reactions.
Modification of the Aldehyde: Conversion of the aldehyde to other functional groups, such as esters, nitriles, or heterocycles, would expand the range of accessible molecular architectures.
Introduction of Additional Substituents: Placing substituents at various positions on the pentenal backbone can introduce new stereocenters and influence the conformational preferences of the molecule.
These analogs could serve as key building blocks in the synthesis of natural products and pharmaceuticals. nih.govmdpi.com For instance, α,β-unsaturated carbonyl compounds are known to be present in a variety of bioactive molecules. mdpi.com
| Analog Design Strategy | Potential Impact |
| Phenyl Ring Substitution | Modulates electronic properties and reactivity. |
| Aldehyde Modification | Expands synthetic utility and access to diverse compound classes. |
| Backbone Substitution | Introduces stereochemical complexity and conformational control. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is poised to play an increasingly important role in understanding and predicting the synthesis and reactivity of this compound. nih.govacs.orgmit.edursc.org
Density Functional Theory (DFT) calculations can be employed to:
Elucidate Reaction Mechanisms: By mapping the potential energy surfaces of proposed reaction pathways, the feasibility of different mechanisms can be assessed, and transition state geometries can be characterized. nih.gov This is particularly valuable for understanding complex cascade reactions.
Predict Catalyst Performance: Computational screening can accelerate the discovery of new and improved catalysts by predicting their activity and selectivity, thereby guiding experimental efforts. nih.govmdpi.com
Analyze Molecular Properties: The electronic structure and conformational landscape of the molecule and its analogs can be studied to understand their stability and reactivity.
Machine learning algorithms, trained on experimental and computational data, are emerging as powerful tools for predictive synthesis. nih.govacs.org These models could potentially predict the optimal reaction conditions or the most likely outcome of a reaction involving this compound, significantly accelerating the pace of research and development. nih.gov The integration of in silico design of catalysts with process optimization represents a frontier in this field. researchgate.net
The synergy between computational modeling and experimental work will be crucial for unlocking the full synthetic potential of this versatile chemical compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
